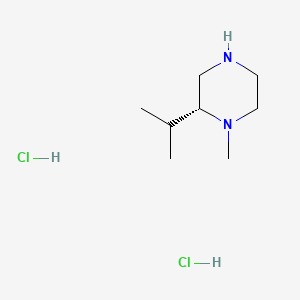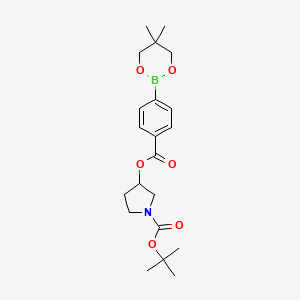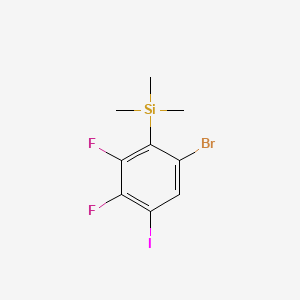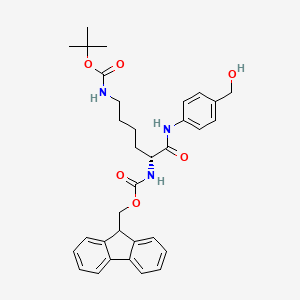
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)(R)-dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate is a complex organic compound that features a fluorenyl group, a tert-butyl group, and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate typically involves multi-step reactions. One common method involves the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere . This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethyl-formamide at 20°C .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, N-ethyl-N,N-diisopropylamine, and pyridine . Reaction conditions often involve inert atmospheres and controlled temperatures ranging from 0°C to 20°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in modified phenylamino groups.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis due to its stability and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl and phenylamino groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate
- tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
What sets (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in peptide synthesis and other applications where stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C33H39N3O6 |
|---|---|
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C33H39N3O6/c1-33(2,3)42-31(39)34-19-9-8-14-29(30(38)35-23-17-15-22(20-37)16-18-23)36-32(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-13,15-18,28-29,37H,8-9,14,19-21H2,1-3H3,(H,34,39)(H,35,38)(H,36,40)/t29-/m1/s1 |
Clave InChI |
QVMCOYLAKYXURU-GDLZYMKVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


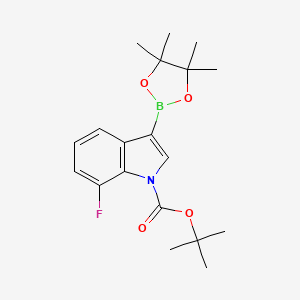
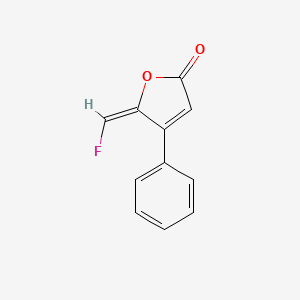
![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
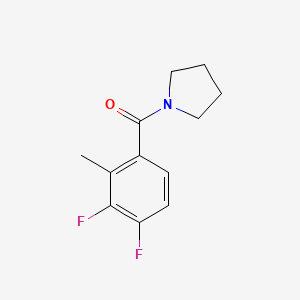
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
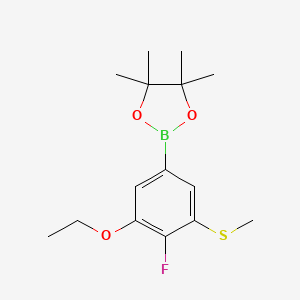

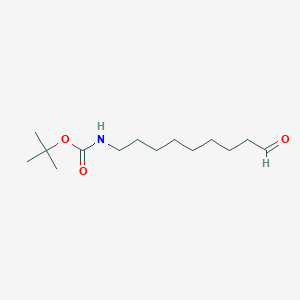
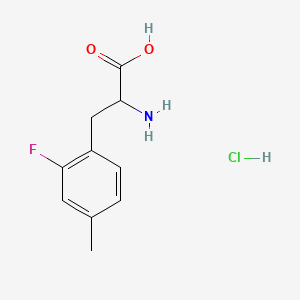
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)
